molecular formula C12H13N3O4S B2757848 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea CAS No. 144849-07-0

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea

Cat. No.: B2757848
CAS No.: 144849-07-0
M. Wt: 295.31
InChI Key: QPOIZWPVJOWFSB-UHFFFAOYSA-N
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Description

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea has significant applications in scientific research, particularly in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to bind to specific biological targets effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea stands out due to its unique combination of a sulfonyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)19-14-11/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOIZWPVJOWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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